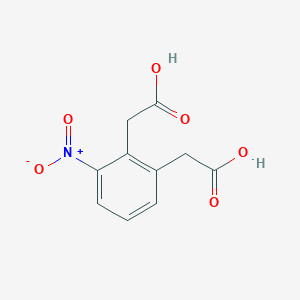
1-Hydroxyanthracene-9,10-dione;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxyanthracene-9,10-dione;hydrate, also known as 1-hydroxyanthraquinone, is an organic compound with the molecular formula C14H8O3. It is a derivative of anthraquinone, characterized by the presence of a hydroxyl group at the 1-position and a dione group at the 9,10-positions. This compound is notable for its vibrant color and is used in various applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Hydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the hydroxylation of anthracene-9,10-dione. This reaction typically requires a strong acid, such as sulfuric acid, and ultraviolet irradiation to facilitate the hydroxylation process . The reaction conditions, including temperature and concentration of reagents, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 1-hydroxyanthracene-9,10-dione often involves large-scale chemical processes. These processes may include the use of catalytic systems to enhance the efficiency of the hydroxylation reaction. The choice of catalysts and reaction conditions is optimized to achieve high yields and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, resulting in the formation of dihydroxy derivatives.
Substitution: The hydroxyl group at the 1-position can participate in substitution reactions, leading to the formation of various substituted anthraquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various hydroxylated and substituted anthraquinones, which have applications in dyes, pigments, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
1-Hydroxyanthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the treatment of diseases, particularly in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-hydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group at the 1-position and the dione groups at the 9,10-positions play a crucial role in its reactivity. These functional groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The compound’s ability to interact with enzymes and other proteins further contributes to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,8-Dihydroxyanthracene-9,10-dione (Danthron): This compound has two hydroxyl groups at the 1 and 8 positions, making it more hydrophilic and reactive in certain chemical reactions.
1-Amino-4-Hydroxyanthracene-9,10-Dione: The presence of an amino group at the 4-position introduces different reactivity and potential biological activities.
The uniqueness of 1-hydroxyanthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
838837-10-8 |
|---|---|
Molekularformel |
C14H10O4 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
1-hydroxyanthracene-9,10-dione;hydrate |
InChI |
InChI=1S/C14H8O3.H2O/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16;/h1-7,15H;1H2 |
InChI-Schlüssel |
FIKXPBGSHYFUOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl-](/img/structure/B14189195.png)

![1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene)](/img/structure/B14189220.png)
![2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[4.5]decane](/img/structure/B14189227.png)
![(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14189229.png)



![1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole](/img/structure/B14189255.png)


![9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14189271.png)
![3-(6-Methoxypyridin-3-yl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14189284.png)
![1-Cyclopropyl-4-[3-(diethylamino)propyl]piperazine-2,5-dione](/img/structure/B14189285.png)
